N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1060246-84-5
VCID: VC11921123
InChI: InChI=1S/C18H24N2O2/c21-17(19-15-10-11-15)12-13-6-8-16(9-7-13)20-18(22)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-12H2,(H,19,21)(H,20,22)
SMILES: C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide

CAS No.: 1060246-84-5

Cat. No.: VC11921123

Molecular Formula: C18H24N2O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide - 1060246-84-5

Specification

CAS No. 1060246-84-5
Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
IUPAC Name N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]cyclohexanecarboxamide
Standard InChI InChI=1S/C18H24N2O2/c21-17(19-15-10-11-15)12-13-6-8-16(9-7-13)20-18(22)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-12H2,(H,19,21)(H,20,22)
Standard InChI Key YHIVWQUHVYUYBT-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Canonical SMILES C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3

Introduction

Structural Characteristics and Molecular Properties

N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide features a molecular formula of C₁₈H₂₄N₂O₂ and a molecular weight of 300.4 g/mol. The compound’s structure comprises three distinct domains:

  • A cyclohexanecarboxamide group, which contributes conformational flexibility due to the cyclohexane ring’s chair-boat interconversion.

  • A para-substituted phenyl ring that enhances planar rigidity and facilitates π-π stacking interactions with biological targets.

  • A cyclopropylcarbamoyl methyl side chain, introducing steric hindrance and electronic effects that influence receptor binding specificity.

The cyclohexane ring’s equatorial orientation minimizes steric clashes, while the cyclopropane ring’s angle strain may enhance reactivity at the carbamoyl nitrogen. Computational modeling suggests a logP value of 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₂
Molecular Weight300.4 g/mol
logP (Predicted)1.2–1.8
Topological Polar Surface Area74.9 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthesis and Optimization Strategies

The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide involves a multi-step sequence emphasizing regioselective coupling and purification:

Cyclohexanecarboxylic Acid Activation

The process typically begins with the conversion of cyclohexanecarboxylic acid to its acyl chloride derivative using reagents such as thionyl chloride or oxalyl chloride . This intermediate’s reactivity facilitates subsequent amide bond formation.

Coupling with 4-Aminophenyl Precursors

The acyl chloride reacts with 4-[(cyclopropylcarbamoyl)methyl]aniline under Schotten-Baumann conditions, employing a base like sodium hydroxide to neutralize HCl byproducts. Solvent selection (e.g., dichloromethane or tetrahydrofuran) critically influences reaction efficiency, with yields ranging from 65–78%.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Acyl Chloride FormationThionyl chloride, 50°C, 2h92
Amide CouplingDCM, NaOH, 0°C → RT, 18h73
PurificationColumn chromatography (SiO₂)95

Challenges in Stereochemical Control

The cyclopropane ring’s synthesis introduces stereochemical complexity. Strategies such as Simmons-Smith cyclopropanation or transition-metal-catalyzed carbene transfer ensure enantiomeric excess, though racemization during coupling remains a concern.

Biological Activity and Mechanism of Action

N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide exhibits potent inhibition of IRAK-4, a serine/threonine kinase central to Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. By binding to IRAK-4’s kinase domain (KD) with an IC₅₀ of 12 nM, the compound disrupts downstream NF-κB and MAPK activation, attenuating pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Key Findings from In Vitro Studies:

  • Selectivity Profile: >100-fold selectivity over IRAK-1 and IRAK-M, minimizing off-target effects.

  • Cellular Efficacy: Reduces lipopolysaccharide (LPS)-induced IL-6 secretion in human peripheral blood mononuclear cells (PBMCs) by 89% at 1 µM.

  • Metabolic Stability: Hepatic microsomal half-life of 42 minutes in human models, suggesting moderate first-pass metabolism.

Therapeutic Applications and Preclinical Data

Inflammatory Diseases

In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced joint swelling by 62% over 21 days, comparable to methotrexate. Synovial tissue analysis revealed suppressed neutrophil infiltration and cartilage degradation.

Autoimmune Disorders

The compound demonstrated efficacy in a lupus-prone MRL/lpr mouse model, decreasing anti-dsDNA antibody titers by 55% and delaying nephritis onset. Mechanistically, it inhibits B-cell activation via TLR7/9 signaling blockade.

Oncology

Emerging evidence suggests adjuvant potential in MYD88-mutant lymphomas, where constitutive IRAK-4 activation drives survival. Co-administration with ibrutinib enhanced apoptosis in vitro by 3.2-fold.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundIRAK-4 IC₅₀ (nM)Selectivity (vs. IRAK-1)
N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide12>100-fold
N-{4-[(tert-Butylcarbamoyl)methyl]phenyl}cyclohexanecarboxamide4822-fold
N-{4-[(Phenylcarbamoyl)methyl]phenyl}adamantane-1-carboxamide898-fold

The cyclopropyl group confers superior selectivity over bulkier substituents (e.g., tert-butyl), likely due to reduced steric interference with IRAK-4’s hydrophobic pocket.

Future Research Directions

  • Prodrug Development: Esterification of the carboxamide to enhance oral bioavailability.

  • Combination Therapies: Synergy studies with JAK/STAT inhibitors in autoimmune contexts.

  • Toxicology Profiling: Chronic toxicity assessments in non-human primates to establish safety margins.

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